molecular formula C17H21N3O2 B2946669 N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide CAS No. 2418718-23-5

N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide

カタログ番号 B2946669
CAS番号: 2418718-23-5
分子量: 299.374
InChIキー: OPVRBZLMFDDVAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide, commonly known as CERC-501, is a novel small molecule drug that has been developed for the treatment of various neuropsychiatric disorders. It is a selective antagonist of the kappa opioid receptor (KOR) and has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and addiction.

作用機序

CERC-501 is a selective antagonist of the N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide, which is a member of the opioid receptor family. The N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide is involved in the regulation of mood, stress, and reward, and is a promising target for the development of new therapeutics for neuropsychiatric disorders. By blocking the N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide, CERC-501 is thought to modulate the activity of brain circuits involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CERC-501 has been shown to modulate several key neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. It has also been shown to have anti-inflammatory effects, which may be relevant to its therapeutic effects in neuropsychiatric disorders.

実験室実験の利点と制限

One advantage of CERC-501 is its selectivity for the N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide, which reduces the risk of off-target effects. However, like many small molecule drugs, it has limited bioavailability and may require high doses to achieve therapeutic effects. Additionally, the effects of CERC-501 may vary depending on the specific neuropsychiatric disorder being studied, and more research is needed to fully understand its potential therapeutic applications.

将来の方向性

There are several potential future directions for research on CERC-501. One area of interest is the development of more selective N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide antagonists that can target specific brain regions or circuits. Another direction is the investigation of CERC-501 in combination with other drugs or therapies, such as cognitive-behavioral therapy or other pharmacological agents. Finally, further research is needed to understand the long-term effects of CERC-501 in humans, and to determine its safety and efficacy in clinical trials.

合成法

CERC-501 was synthesized by a team of chemists at Cerecor Inc. using a multi-step process involving the reaction of several key intermediates. The final product was obtained in high yield and purity using advanced purification techniques.

科学的研究の応用

CERC-501 has been extensively studied in preclinical models of various neuropsychiatric disorders, including depression, anxiety, and addiction. It has been shown to have potent antidepressant and anxiolytic effects in animal models, and to reduce drug-seeking behavior in models of addiction.

特性

IUPAC Name

N-(1-cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-9-20(10-14-5-2-3-6-15(14)22-13)11-16(21)19-17(12-18)7-4-8-17/h2-3,5-6,13H,4,7-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVRBZLMFDDVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=CC=CC=C2O1)CC(=O)NC3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。